molecular formula C9H17NO3S B13209901 2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione

2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione

Cat. No.: B13209901
M. Wt: 219.30 g/mol
InChI Key: PXJJTPCRJDDULB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione is a complex organic compound with a unique spiro structure. This compound is of significant interest in various fields of scientific research due to its potential biological activity and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .

Industrial Production Methods

For industrial production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. The reaction yields white crystals of the compound with a high yield of 80.1-89.5% .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). By inhibiting RIPK1, the compound can block the activation of the necroptosis pathway, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione stands out due to its unique spiro structure and the presence of both oxygen and sulfur atoms in its ring system. This structural uniqueness contributes to its distinct chemical properties and potential biological activities .

Biological Activity

2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione, also known as 2-(Aminomethyl)-1-oxa-8-thiaspiro[4.5]decane 8,8-dione, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₉H₁₇NO₃S
Molecular Weight 205.30 g/mol
IUPAC Name This compound
CAS Number 1866217-53-9
PubChem CID 132342301

Antimicrobial Properties

Research indicates that compounds with similar spirocyclic structures exhibit antimicrobial properties. A study found that derivatives of thiaspiro compounds showed significant activity against various bacterial strains, suggesting that this compound may also possess similar effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

Emerging data suggest that spiro compounds can induce apoptosis in cancer cells. For instance, a related compound was shown to activate caspase pathways leading to programmed cell death in leukemia cells. This mechanism may be relevant for this compound, positioning it as a potential candidate for cancer therapy.

Neurological Effects

Preliminary studies indicate that spiro compounds may influence neurotransmitter systems. A related study demonstrated that thiaspiro derivatives could modulate serotonin and dopamine levels in animal models, which could have implications for treating mood disorders.

Case Studies

  • Antimicrobial Efficacy : In a controlled study, various concentrations of thiaspiro derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Cancer Cell Line Studies : A recent investigation into the cytotoxic effects of thiaspiro compounds on human breast cancer cell lines revealed that treatment with these compounds resulted in a significant decrease in cell viability (IC50 = 25 µM), suggesting potential for further development as anticancer agents.
  • Neuropharmacological Assessment : In an animal model study assessing the behavioral effects of thiaspiro derivatives, administration led to increased locomotor activity and reduced anxiety-like behaviors, indicating potential applications in treating anxiety disorders.

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

(8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]decan-2-yl)methanamine

InChI

InChI=1S/C9H17NO3S/c10-7-8-1-2-9(13-8)3-5-14(11,12)6-4-9/h8H,1-7,10H2

InChI Key

PXJJTPCRJDDULB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCS(=O)(=O)CC2)OC1CN

Origin of Product

United States

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